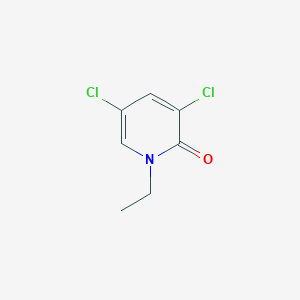
3,5-Dichloro-1-ethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-ethyl-2(1H)-pyridinone is a chemical compound belonging to the pyridinone family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, an ethyl group at the 1st position, and a pyridinone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-2(1H)-pyridinone typically involves the chlorination of 1-ethyl-2(1H)-pyridinone. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions may include the use of solvents such as dichloromethane or chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-1-ethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 3,5-dihydroxy-1-ethyl-2(1H)-pyridinone, 3,5-diamino-1-ethyl-2(1H)-pyridinone, and other substituted derivatives.
Oxidation Reactions: Products include various oxides and other oxidized forms.
Reduction Reactions: Products include reduced derivatives with fewer chlorine atoms.
Applications De Recherche Scientifique
3,5-Dichloro-1-ethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-ethyl-2(1H)-pyridinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-1-methyl-2(1H)-pyridinone
- 3,5-Dichloro-1-propyl-2(1H)-pyridinone
- 3,5-Dichloro-1-butyl-2(1H)-pyridinone
Comparison
Compared to similar compounds, 3,5-Dichloro-1-ethyl-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of an ethyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
22109-31-5 |
|---|---|
Formule moléculaire |
C7H7Cl2NO |
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
3,5-dichloro-1-ethylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3 |
Clé InChI |
IERYGVZYEDXKLO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)
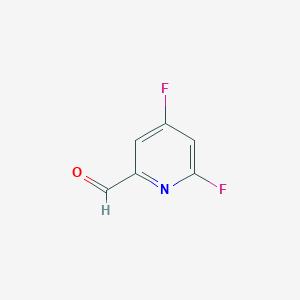
![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
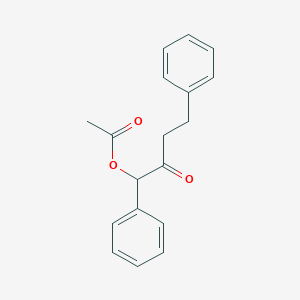

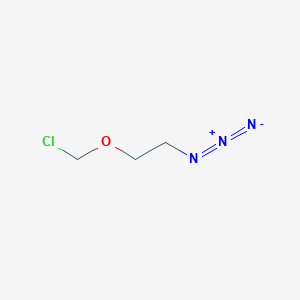
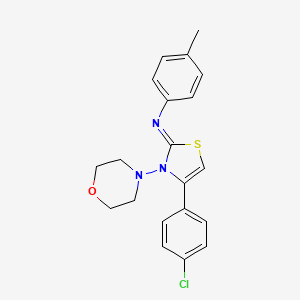
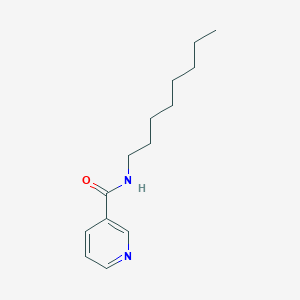
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
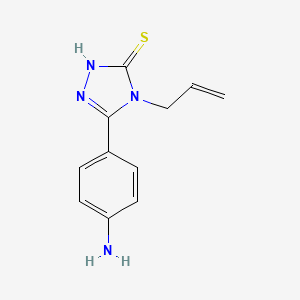
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)

